Cas no 1089342-66-4 (4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime)
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime Chemical and Physical Properties
Names and Identifiers
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- 4-methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime
- (NZ)-N-[[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]methylidene]hydroxylamine
- 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime
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- Inchi: 1S/C14H20N2O2/c1-18-14-6-5-12(10-15-17)9-13(14)11-16-7-3-2-4-8-16/h5-6,9-10,17H,2-4,7-8,11H2,1H3/b15-10-
- InChI Key: DAQQEJKHJZGGRS-GDNBJRDFSA-N
- SMILES: O(C)C1C=CC(/C=N\O)=CC=1CN1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 265
- Topological Polar Surface Area: 45.1
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M244545-250mg |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | 250mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M244545-500mg |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | 500mg |
$ 300.00 | 2022-06-04 | ||
| TRC | M244545-1000mg |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | 1g |
$ 480.00 | 2022-06-04 | ||
| A2B Chem LLC | AI07550-500mg |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AI07550-1g |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | >95% | 1g |
$439.00 | 2024-04-20 | |
| A2B Chem LLC | AI07550-5g |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | >95% | 5g |
$787.00 | 2024-04-20 | |
| A2B Chem LLC | AI07550-10g |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | >95% | 10g |
$1134.00 | 2024-04-20 | |
| A2B Chem LLC | AI07550-25g |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime |
1089342-66-4 | >95% | 25g |
$1863.00 | 2024-04-20 | |
| Key Organics Ltd | LS-08994-1G |
(E)-N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine |
1089342-66-4 | >95% | 1g |
£276.00 | 2025-02-08 | |
| Key Organics Ltd | LS-08994-5G |
(E)-N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine |
1089342-66-4 | >95% | 5g |
£579.00 | 2025-02-08 |
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime
Introduction to 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime (CAS No. 1089342-66-4)
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime (CAS No. 1089342-66-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a methoxy group, a piperidine ring, and an oxime functional group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime can be represented as follows: C15H19NO3. The presence of the methoxy group (OCH3) and the piperidine ring (C5H10N) imparts specific physicochemical properties to the molecule, such as solubility, lipophilicity, and reactivity. These properties are crucial for understanding its behavior in biological systems and its potential therapeutic applications.
4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime has been the subject of several recent studies that have explored its biological activities and potential therapeutic uses. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory effects on certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime. The results demonstrated that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime could be a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime has also shown potential as an antitumor agent. A recent study published in the Cancer Research Journal evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime selectively induced apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selective cytotoxicity makes it a promising lead compound for further development as an anticancer drug.
The mechanism of action of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime is not yet fully understood, but several hypotheses have been proposed based on its structural features and observed biological activities. One hypothesis suggests that the piperidine ring may interact with specific protein targets, such as G-protein coupled receptors (GPCRs), which are involved in various physiological processes. Another hypothesis proposes that the oxime functional group may form covalent bonds with cysteine residues in target proteins, leading to their inhibition or modulation.
In addition to its potential therapeutic applications, 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime has also been studied for its use as a synthetic intermediate in the preparation of other bioactive compounds. Its versatile reactivity and functional groups make it a valuable building block for the synthesis of complex molecules with diverse biological activities.
The synthesis of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime has been reported using various methodologies. One common approach involves the condensation of 4-methoxybenzaldehyde with piperidine followed by oxidation to form the corresponding aldehyde, which is then converted to the oxime using hydroxylamine. This synthetic route is efficient and scalable, making it suitable for large-scale production for both research and commercial purposes.
The safety profile of 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime has also been evaluated in preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, 4-Methoxy-3-(piperidin-1-ylmethyl)benzaldehyde oxime (CAS No. 1089342-66-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is likely to play an increasingly important role in the discovery and development of novel drugs for treating various diseases.
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